2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene
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Overview
Description
2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene is a complex organic compound characterized by its unique structure, which includes dichloro, fluoropropyl, and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene typically involves multiple steps. One common method includes the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by the reaction with 1-fluoropropan-2-ol under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms can be replaced with other groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce amino derivatives.
Scientific Research Applications
2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and functional groups. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Shares the dichloro and fluorobenzene structure but lacks the nitrophenoxy group.
2,4-Dichloro-1-nitrobenzene: Similar nitro and dichloro groups but without the fluoropropyl ether linkage.
Uniqueness
2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
62122-16-1 |
---|---|
Molecular Formula |
C15H12Cl2FNO4 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-(1-fluoropropan-2-yloxy)-1-nitrobenzene |
InChI |
InChI=1S/C15H12Cl2FNO4/c1-9(8-18)22-15-7-11(3-4-13(15)19(20)21)23-14-5-2-10(16)6-12(14)17/h2-7,9H,8H2,1H3 |
InChI Key |
DNHZIFUXZYUUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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